(3-(1H-tetrazol-1-yl)phenyl)(3-((3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone
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Description
(3-(1H-tetrazol-1-yl)phenyl)(3-((3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone is a useful research compound. Its molecular formula is C22H20FN7O2 and its molecular weight is 433.447. The purity is usually 95%.
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Biological Activity
The compound (3-(1H-tetrazol-1-yl)phenyl)(3-((3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone is a complex organic molecule that has garnered attention due to its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a tetrazole ring, a phenyl group, an oxadiazole moiety, and a piperidine ring. These structural components contribute to its diverse biological activities.
Component | Structure |
---|---|
Tetrazole | Tetrazole |
Phenyl | Phenyl |
Oxadiazole | Oxadiazole |
Piperidine | Piperidine |
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The tetrazole and oxadiazole rings are known for their ability to form hydrogen bonds and engage in π-stacking interactions, enhancing binding affinity to target proteins.
Target Proteins
- Enzymes : Inhibition of specific enzymes involved in disease pathways.
- Receptors : Modulation of receptor activity, particularly in the central nervous system.
- Transporters : Interference with the transport mechanisms of neurotransmitters.
Biological Activities
Research indicates that this compound exhibits several significant biological activities:
Anticancer Activity
Studies have shown that derivatives of similar structures can inhibit cancer cell proliferation. For example:
- Case Study 1 : A related compound demonstrated an IC50 value of 23.30 ± 0.35 μM against Jurkat cells, indicating strong anticancer potential .
Antimicrobial Activity
The presence of the tetrazole and oxadiazole rings contributes to antimicrobial properties:
- Case Study 2 : Compounds with similar scaffolds displayed MIC values ranging from 1.6 μg/ml to 25 μg/ml against Candida albicans and Aspergillus niger .
Neuroprotective Effects
Research suggests that piperidine derivatives can offer neuroprotective benefits:
- Case Study 3 : Compounds containing piperidine have been associated with reduced neuronal apoptosis in vitro, highlighting their potential in neurodegenerative diseases.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound:
- The presence of electron-withdrawing groups (like fluorine) on the phenyl ring enhances potency.
- Modifications on the piperidine nitrogen can affect binding affinity and selectivity towards specific targets.
Properties
IUPAC Name |
[3-[[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl]piperidin-1-yl]-[3-(tetrazol-1-yl)phenyl]methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20FN7O2/c23-19-9-2-1-8-18(19)21-25-20(32-26-21)11-15-5-4-10-29(13-15)22(31)16-6-3-7-17(12-16)30-14-24-27-28-30/h1-3,6-9,12,14-15H,4-5,10-11,13H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SEOKDRUMEFFCAI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2=CC(=CC=C2)N3C=NN=N3)CC4=NC(=NO4)C5=CC=CC=C5F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20FN7O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.